tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate
Overview
Description
tert-Butyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a phenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common method starts with the reaction of 2-phenyl-1-(phenylcarbamoyl)ethylamine with tert-butyl chloroformate under basic conditions to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Another carbamate with a hydroxyl group, used in similar applications.
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)carbamate: A more complex carbamate with additional functional groups.
Uniqueness: tert-Butyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is unique due to its combination of phenyl and carbamate groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and modification of functional groups .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
PHEQGAMKCBGIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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